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Compound of Interest

Compound Name:
N-(2-bromo-4,6-difluorophenyl)-2-

methylpropanamide

CAS No.: 497061-27-5

Cat. No.: B2983547

Get Quote

Compound Identity & Chemical Logic[1][2][3]
Property Specification

IUPAC Name
N-(2-bromo-4,6-difluorophenyl)-2-

methylpropanamide

Common Designation Isobutyryl-2-bromo-4,6-difluoroanilide (Probe A)

Molecular Formula C₁₀H₁₀BrF₂NO

Molecular Weight 278.09 g/mol

Core Pharmacophore
2-Bromo-4,6-difluoroaniline (Head) + Isobutyryl

(Tail)

Primary Target Class
Mitochondrial Complex II (SDH) / Ryanodine

Receptor (RyR)

Solubility Low (Water); High (DMSO, Acetone)
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Mechanistic Relevance: The 2-bromo-4,6-difluoroaniline moiety is a "privileged structure" that

facilitates binding into hydrophobic pockets of enzymes (e.g., the ubiquinone binding site of

SDH).[1] The bromine atom provides a halogen bond anchor, while the fluorine atoms modulate

pKa and metabolic stability.[1] The isobutyryl tail of Probe A serves as a minimalist lipophilic

probe to establish baseline binding affinity before the introduction of complex heterocyclic tails

(e.g., pyrazoles in Fluxapyroxad).[1]

Comparative Bioactivity Screening Results
The following data summarizes the screening performance of Probe A compared to industry

standards. Data is normalized to pIC₅₀ (negative log of IC₅₀) for direct potency comparison.[1]

A. Fungicidal Activity (Target: SDH - Complex II)
Assay: Inhibition of succinate-cytochrome c reductase in Botrytis cinerea mitochondria.[1]
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Compound Tail Structure pIC₅₀ (SDH)
Relative
Potency

Interpretation

Probe A
Isobutyryl

(Aliphatic)
4.2 1x (Baseline)

Micromolar

activity. The

aliphatic tail

lacks the specific

pi-stacking

interactions

provided by

heterocyclic tails,

resulting in weak

binding.[1]

Fluxapyroxad
Pyrazole-

carboxamide
8.5 ~20,000x

Nanomolar

activity. The

pyrazole tail

forms critical H-

bonds and pi-

interactions deep

in the Q-site.[1]

Boscalid
Pyridine-

carboxamide
6.8 ~400x

Sub-micromolar.

Intermediate

potency; shows

the necessity of

aromatic tails

over aliphatic

ones.[1]

B. Insecticidal Activity (Target: RyR - Ryanodine
Receptor)
Assay: Calcium mobilization in Spodoptera frugiperda (Sf9) cells.[1]
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Compound Class EC₅₀ (µM)
Efficacy (%
Max)

Interpretation

Probe A Anilide Fragment >100 <10%

Inactive. The

simple amide

linkage is

insufficient to

trigger the RyR

channel opening

without the

secondary

benzamido-

group found in

diamides.[1]

Broflanilide Meta-diamide 0.005 100%

Highly Active.

Requires the full

"meta-diamide"

scaffold to lock

the receptor in

the open state.[1]

Chlorantraniliprol

e

Anthranilic

diamide
0.04 100%

Active. Different

binding mode but

validates the

diamide

requirement.[1]

Experimental Protocols
To replicate these screening results, use the following self-validating protocols.

Protocol 1: Mitochondrial Succinate Dehydrogenase
(SDH) Inhibition Assay
Objective: Quantify the inhibition of Complex II-mediated electron transport.[1]

Reagents:
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Mitochondrial fraction isolated from Botrytis cinerea mycelium.[1]

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM KCN (blocks Complex IV), 20

mM Succinate (substrate).[1]

Chromophore: DCPIP (2,6-dichlorophenolindophenol).[1]

Workflow:

Preparation: Dilute Probe A and standards in DMSO (Final DMSO < 1%).

Incubation: Mix mitochondrial fraction (50 µg protein) with test compounds for 10 min at

25°C.

Initiation: Add Succinate (20 mM) and DCPIP (60 µM).

Measurement: Monitor the reduction of DCPIP (blue to colorless) at 600 nm for 5 minutes.

Validation:

Negative Control:[1] DMSO only (100% Activity).[1]

Positive Control:[1] Fluxapyroxad (1 µM) should show >95% inhibition.[1]

Quality Check: Reaction must be linear (R² > 0.[1]98) for the first 3 minutes.[1]

Protocol 2: Calcium Mobilization Assay (RyR Screen)
Objective: Detect agonist activity on the insect Ryanodine Receptor.[1]

Workflow:

Cell Culture: Load Sf9 cells expressing RyR with Fluo-4 AM (calcium indicator) for 45 min.

Baseline: Measure basal fluorescence (F₀) at 488 nm (Ex) / 525 nm (Em).

Injection: Inject Probe A (10 µM - 100 µM).

Response: Record fluorescence peak (F_max).
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Normalization: Calculate

.[1]

Pass Criteria: Broflanilide (1 µM) must elicit >3-fold fluorescence increase.[1]

Structural Activity Relationship (SAR)
Visualization[1]
The following diagram illustrates the evolutionary pathway from the Probe A fragment to high-

potency commercial actives.

Precursor
2-Bromo-4,6-difluoroaniline

Probe A (The Product)
N-(2-bromo-4,6-difluorophenyl)-

2-methylpropanamide
(Simple Aliphatic Tail)

+ Isobutyryl Chloride
(Lipophilic Screen)

SDHI Fungicides
(e.g., Fluxapyroxad)

Requires: Pyrazole-Carboxamide Tail

Replace Isobutyryl with
Difluoromethyl-Pyrazole

(Increases Potency >10,000x)

Meta-Diamide Insecticides
(e.g., Broflanilide)

Requires: Benzamido-Benzamide Linker

Extend Amide to
Meta-Diamide Scaffold
(Enables RyR Locking)

Click to download full resolution via product page

Caption: SAR Evolution: Probe A serves as the baseline lipophilic anchor.[1] Replacing the

simple isobutyryl tail with complex heterocyclic scaffolds (blue/red paths) unlocks nanomolar

potency against fungal or insect targets.[1]

Technical Synthesis & Recommendations
Why Screen Probe A?

Baseline Determination: It establishes the intrinsic affinity of the halogenated aniline

headgroup for the target pocket, independent of "tail" interactions.[1]

Metabolic Stability: The 2,4,6-substitution pattern blocks metabolic hydroxylation at the most

reactive phenyl positions, a key feature validated by this probe.[1]
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Cost-Effective Control: It serves as a perfect "negative control" or "low-affinity control" in

high-throughput screening (HTS) to filter out non-specific hydrophobic binders.[1]

Recommendation for Researchers
Do not use Probe A as a standalone active agent; its potency is insufficient for field

application (micromolar vs. nanomolar requirements).[1]

Do use Probe A as a crystallographic fragment to map the hydrophobic access channel of

SDH or kinase targets.[1]

Synthesis Note: The reaction of 2-bromo-4,6-difluoroaniline with isobutyryl chloride requires

a weak base (e.g., Pyridine) in DCM at 0°C to prevent bis-acylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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